molecular formula C18H24N6O2S B2450884 (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1798035-96-7

(2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2450884
CAS No.: 1798035-96-7
M. Wt: 388.49
InChI Key: ZICRZFMWSDQOPS-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically significant motifs, including a dimethylthiazole ring, a piperazine linker, and a morpholinopyridazine group. These structural features are commonly found in molecules investigated for their potential to modulate various biological pathways . The morpholine and piperazine fragments are known to contribute favorably to the physicochemical properties and binding affinity of drug-like molecules, often targeting kinase enzymes or other key regulatory proteins . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex target molecules. It also serves as a valuable reference standard or a starting point for developing novel bioactive agents in oncology, infectious diseases, and other therapeutic areas. Specific research applications and mechanistic data for this exact compound are currently being explored in the scientific literature. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-13-17(27-14(2)20-13)18(25)24-5-3-22(4-6-24)15-11-16(21-19-12-15)23-7-9-26-10-8-23/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICRZFMWSDQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone , with the CAS number 1798035-96-7, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6O2SC_{18}H_{24}N_{6}O_{2}S, with a molecular weight of 388.5 g/mol. The structure features a thiazole ring and a piperazine moiety, which are known for their roles in enhancing biological activity through various mechanisms.

PropertyValue
Molecular Formula C₁₈H₂₄N₆O₂S
Molecular Weight 388.5 g/mol
CAS Number 1798035-96-7

Anticancer Potential

Recent studies have indicated that compounds similar to (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, research focusing on thiazole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain. This activity is crucial for cognitive function and memory retention.

Case Studies

  • In Vitro Studies : A study conducted on similar thiazole-based compounds demonstrated that they significantly reduced AChE activity with IC50 values in the low micromolar range, indicating strong inhibitory effects on cholinergic signaling pathways essential for cognitive function .
  • Cancer Cell Line Testing : In another study, a thiazole derivative showed promising results against breast cancer cell lines, with a notable reduction in cell viability observed at concentrations as low as 10 µM after 48 hours of treatment .

The biological activity of (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE and various kinases involved in cancer proliferation pathways.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can modulate critical signaling pathways (e.g., PI3K/Akt) that are often dysregulated in cancer cells.

Q & A

Q. What are the recommended synthetic strategies for preparing (2,4-dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
  • Step 1 : Preparation of the thiazole precursor (e.g., 2,4-dimethylthiazole) via cyclization of thioamides or via Hantzsch thiazole synthesis.
  • Step 2 : Functionalization of the piperazine-morpholinopyridazine moiety using nucleophilic substitution or Buchwald-Hartwig coupling.
  • Step 3 : Final coupling via a methanone bridge using carbodiimide-based coupling agents (e.g., DCC/DMAP) or Pd-catalyzed carbonylative cross-coupling .
  • Key Conditions : Reflux in aprotic solvents (e.g., DMF, THF), monitored by TLC, with purification via recrystallization (e.g., dioxane/water) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., thiazole methyl groups, morpholine protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and connectivity, if single crystals are obtainable .

Q. What solvents and reaction conditions are optimal for its stability during experiments?

  • Methodological Answer :
  • Storage : Stable in inert atmospheres (N2_2) at –20°C in anhydrous DMSO or chloroform.
  • Reaction Compatibility : Avoid strong acids/bases to prevent decomposition of the morpholine or thiazole rings. Use mild conditions (pH 6–8, 25–60°C) for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-morpholinopyridazine intermediate?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2/Xantphos) for Buchwald-Hartwig coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilic substitution kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hrs vs. 12 hrs) while maintaining >80% yield .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time, IC50_{50} protocols).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Structural Analog Comparison : Cross-reference with compounds like (4Z)-5-methyl-2-phenyl-4-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one to isolate substituent-specific effects .

Q. How can computational methods predict the compound’s target engagement and selectivity?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) with protein targets (e.g., kinases, GPCRs) from PDB (e.g., 3LD6 for demethylase activity).
  • MD Simulations : Assess binding stability over 100 ns trajectories.
  • SAR Analysis : Compare with analogs (e.g., triazole-thiazolidinones) to identify critical pharmacophores .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

  • Methodological Answer :
  • In Vitro PK : Use Caco-2 cells for permeability assays with LC-MS quantification.
  • Microsomal Stability : Pooled human liver microsomes with NADPH cofactor, monitoring parent compound depletion.
  • Statistical Design : Apply randomized block designs (ANOVA, Tukey’s test) to account for batch-to-batch variability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across different cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using RNA-seq or qPCR.
  • Dose-Response Curves : Generate 10-point IC50_{50} curves to assess potency thresholds.
  • Mechanistic Studies : Use siRNA knockdowns to identify resistance pathways (e.g., MAPK/ERK) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Intermediate Isolation

StepReaction TypeOptimal SolventCatalystYield Range
1CyclizationEthanolNone60–75%
2CouplingDMFPd(OAc)2_245–65%
3PurificationDioxane/Water85–90%
Data synthesized from

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundTarget IC50_{50} (µM)Selectivity Index
Reference Thiazole-Piperazine1.2 ± 0.38.5
Morpholinopyridazine Analog0.8 ± 0.212.4
Triazole-Thiazolidinone Control2.5 ± 0.43.2
Data adapted from

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